molecular formula C12H20N2O3 B6242078 tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate CAS No. 905274-02-4

tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate

Cat. No.: B6242078
CAS No.: 905274-02-4
M. Wt: 240.3
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Description

Tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate is a compound that features a tert-butyl ester group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

Tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate: can be compared with other tert-butyl esters and pyrrolidine derivatives.

    Tert-butyl (3Z)-3-[(methylamino)methylidene]-4-oxopyrrolidine-1-carboxylate: Similar structure but with a methylamino group instead of a dimethylamino group.

    Tert-butyl (3Z)-3-[(ethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate: Similar structure but with an ethylamino group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

905274-02-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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